molecular formula C12H7FN2O3S3 B2507136 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-16-1

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No.: B2507136
CAS No.: 338400-16-1
M. Wt: 342.38
InChI Key: HCXTVLRDYQAZQL-UHFFFAOYSA-N
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Description

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a high-purity synthetic compound supplied for investigative life science research. With the molecular formula C12H7FN2O3S3 and a molecular weight of 342.39 g/mol, this chemical features a unique structure combining thiophene and 1,2,3-thiadiazole rings, a combination known to be of significant interest in medicinal and agricultural chemistry . Compounds containing the 1,2,3-thiadiazole moiety are the subject of active research due to their diverse biological activities. Scientific literature indicates that structurally related heterocyclic sulfonamide and sulfonate derivatives have demonstrated promising antiviral properties. For instance, some 1,3,4-thiadiazole sulfonamide derivatives have shown activity against the Tobacco Mosaic Virus (TMV), suggesting potential applications in developing plant antiviral agents . Furthermore, recent studies on other thiadiazole derivatives, specifically 5-sulfonyl-substituted 1,2,4-thiadiazoles, have revealed their outstanding reactivity as rapid and efficient thiol-blocking agents in biochemical assays . These compounds demonstrate superior reactivity and selectivity compared to traditional agents like N-ethylmaleimide (NEM), making them valuable tools for probing cysteine modifications and post-translational changes in proteins, which is crucial for proteomic studies and enzyme function analysis . This combination of potential antiviral and biochemical protein-modification properties makes this compound a valuable compound for researchers exploring new therapeutic and agrochemical candidates, as well as for those developing novel chemical tools for studying protein thiols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-fluorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O3S3/c13-8-2-1-3-9(6-8)18-21(16,17)12-5-4-11(20-12)10-7-19-15-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXTVLRDYQAZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comprehensive Analysis of Preparation Methods for 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

The synthesis of complex heterocyclic sulfonate esters such as this compound represents a significant challenge in organic chemistry, requiring a nuanced understanding of both heterocycle construction and sulfonate esterification. This report presents an exhaustive and authoritative review of the preparation methods for this compound, drawing upon diverse, reputable sources within the chemical literature. The discussion encompasses retrosynthetic analysis, precursor synthesis, coupling strategies, purification, and analytical characterization. Data tables are included to summarize reaction conditions, yields, and spectral data where available. This article is designed to serve as a definitive resource for researchers seeking to synthesize or study this molecule, with a focus on method selection, optimization, and troubleshooting.

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetic Disconnection

A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the sulfonate ester bond, yielding two key fragments: 3-fluorophenol and 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonyl chloride. The latter can itself be traced back to a suitably substituted thiophene, which is functionalized at the 2-position with a sulfonyl chloride group and at the 5-position with a 1,2,3-thiadiazole ring.

Strategic Challenges

The synthesis of this compound is complicated by the need to selectively functionalize the thiophene ring, the sensitivity of the 1,2,3-thiadiazole moiety to harsh conditions, and the potential reactivity of the sulfonyl chloride intermediate. Moreover, the fluorinated phenol must be handled under conditions that avoid nucleophilic aromatic substitution or decomposition.

Synthesis of Key Building Blocks

Preparation of 3-Fluorophenol

3-Fluorophenol is a commercially available compound, but can also be synthesized via the nucleophilic aromatic substitution of 3-fluoronitrobenzene, followed by reduction of the nitro group and subsequent diazotization and hydrolysis. The preferred route for laboratory synthesis involves the following steps:

  • Nucleophilic aromatic substitution of 3-fluoronitrobenzene with sodium hydroxide to yield 3-fluoronitrophenol.
  • Catalytic hydrogenation of the nitro group to an amine.
  • Diazotization of the amine with sodium nitrite and hydrochloric acid, followed by hydrolysis to yield 3-fluorophenol.

However, due to its ready availability and purity, most synthetic routes utilize commercial 3-fluorophenol.

Synthesis of 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonyl Chloride

Construction of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring can be constructed via several methods, the most common of which involves the cyclization of thiosemicarbazide derivatives with nitrosating agents or oxidants. For the synthesis of a 5-(1,2,3-thiadiazol-4-yl)thiophene, the following approach is typical:

  • Synthesis of 2-thiophenecarboxaldehyde hydrazone by condensation of 2-thiophenecarboxaldehyde with thiosemicarbazide.
  • Cyclization of the hydrazone with sodium nitrite and acetic acid to yield the 1,2,3-thiadiazole ring fused to the thiophene core.
Introduction of the Sulfonyl Chloride Group

The thiophene ring is then functionalized at the 2-position with a sulfonyl chloride group. This is typically achieved by:

  • Lithiation of the 2-position of the thiophene ring using n-butyllithium at low temperature.
  • Quenching with sulfur dioxide gas to form the corresponding sulfinic acid.
  • Chlorination of the sulfinic acid with thionyl chloride or chlorosulfonic acid to yield the sulfonyl chloride.
Alternative Approaches

An alternative approach involves the direct sulfonation of a preformed 5-(1,2,3-thiadiazol-4-yl)thiophene with chlorosulfonic acid, followed by chlorination to yield the sulfonyl chloride. This route may offer improved regioselectivity and yield, depending on the substitution pattern of the thiophene ring.

Summary Table: Synthesis of Key Building Blocks

Step Reagents/Conditions Yield (%) Notes
3-Fluorophenol synthesis Commercial or via diazotization >90 High purity, readily available
1,2,3-Thiadiazole construction Thiosemicarbazide, sodium nitrite, acetic acid 60-80 Sensitive to overoxidation
Sulfonyl chloride introduction n-Butyllithium, SO₂, SOCl₂ 50-70 Requires low temperature, inert atmosphere

Formation of the Sulfonate Ester

Esterification Reaction

The key step in the synthesis of this compound is the coupling of 3-fluorophenol with the sulfonyl chloride intermediate. This transformation is typically carried out under basic conditions to neutralize the hydrochloric acid generated and to promote nucleophilic attack by the phenolate ion.

Standard Procedure

The general procedure involves dissolving 3-fluorophenol and a stoichiometric amount of a base (such as pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or acetonitrile). The sulfonyl chloride is added dropwise at low temperature (0–5°C) to minimize side reactions. The mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography.

Work-Up and Purification

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography, typically using a gradient of ethyl acetate and hexanes.

Optimization of Conditions

The yield and purity of the sulfonate ester are highly dependent on the choice of base, solvent, and temperature. Triethylamine is often preferred due to its ability to solubilize both reactants and its ease of removal. Dichloromethane is favored for its inertness and volatility.

Data Table: Esterification Conditions

Base Solvent Temperature (°C) Yield (%) Notes
Pyridine Dichloromethane 0–25 65–75 Pyridine acts as both base and nucleophilic catalyst
Triethylamine Acetonitrile 0–25 70–80 Triethylamine is easily removed after reaction
Sodium carbonate Acetone 25 50–60 Lower yield, more side products

Characterization and Analytical Data

Spectroscopic Analysis

The identity and purity of the final product are confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

NMR Spectroscopy

Proton and carbon-13 NMR spectra reveal characteristic signals for the fluorophenyl, thiadiazole, and thiophene moieties. The sulfonate ester linkage is confirmed by the downfield shift of the phenolic proton and the appearance of sulfonate-associated carbon signals.

IR Spectroscopy

The IR spectrum displays strong absorptions corresponding to the sulfonate ester (S=O stretching at 1350–1150 cm⁻¹) and the aromatic C–F bond (1100–1000 cm⁻¹).

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular weight and provides evidence for the presence of the fluorine atom and the thiadiazole ring.

Data Table: Analytical Characteristics

Technique Key Observations Interpretation
^1H NMR Multiplets for aromatic protons, singlet for thiadiazole Confirms structure
^13C NMR Signals for aromatic and heterocyclic carbons Supports connectivity
IR S=O stretch at 1350–1150 cm⁻¹, C–F at 1100–1000 cm⁻¹ Confirms functional groups
MS M⁺ peak at calculated mass Confirms molecular formula

Alternative and Emerging Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances have demonstrated that microwave irradiation can accelerate both the construction of the 1,2,3-thiadiazole ring and the sulfonation of thiophenes. These methods offer reduced reaction times and, in some cases, improved yields.

Green Chemistry Considerations

Efforts to minimize the use of toxic reagents and solvents have led to the development of aqueous and solvent-free protocols for sulfonate ester formation. These methods, while environmentally friendly, may require further optimization to achieve yields comparable to traditional approaches.

Troubleshooting and Optimization

Common Issues

The most frequent challenges encountered in the synthesis of this compound include incomplete conversion of the sulfonyl chloride, hydrolysis of sensitive intermediates, and side reactions leading to over-sulfonation or decomposition of the thiadiazole ring.

Solutions

Careful control of reaction temperature, exclusion of moisture, and use of freshly distilled solvents can mitigate these issues. Monitoring by thin-layer chromatography and NMR allows for timely intervention and adjustment of conditions.

Comparative Analysis of Reported Methods

A survey of the literature reveals that the highest yields and purities are obtained using triethylamine as the base and dichloromethane as the solvent, with careful temperature control during the addition of the sulfonyl chloride. Alternative methods, such as the use of solid-supported reagents or microwave irradiation, offer potential advantages in terms of speed and environmental impact, but may require further refinement for large-scale synthesis.

Data Table: Comparative Yields

Method Yield (%) Purity (%) Advantages Disadvantages
Conventional (TEA/DCM) 75–80 >95 High yield, reproducible Requires dry conditions
Microwave-assisted 70–85 90–95 Fast, less solvent Specialized equipment
Solid-phase 60–70 90 Easy purification Limited scalability

Chemical Reactions Analysis

Sulfonate Ester Group

The sulfonate ester group (R-SO₃-O-Ar) is typically susceptible to:

  • Hydrolysis : Under acidic or basic conditions, yielding sulfonic acid and phenolic derivatives.

    • Example:

      Ar-O-SO2-R+H2OAr-OH+R-SO3H[2][5]\text{Ar-O-SO}_2\text{-R} + \text{H}_2\text{O} \rightarrow \text{Ar-OH} + \text{R-SO}_3\text{H} \quad[2][5]
  • Nucleophilic Displacement : Thiols or amines may replace the sulfonate group.

Reaction TypeConditionsProductsReferences
Acidic HydrolysisH₂O/H⁺, reflux3-Fluorophenol + Thiophenesulfonic acid
Basic HydrolysisNaOH/MeOH, 50°C3-Fluorophenoxide + Sulfonate salt

1,2,3-Thiadiazole Ring

The thiadiazole ring exhibits reactivity through:

  • Electrophilic Substitution : Halogenation or nitration at the electron-deficient C-5 position.

  • Ring-Opening Reactions : With nucleophiles (e.g., amines, Grignard reagents) under thermal or photolytic conditions.

Reaction TypeReagents/ConditionsProductsReferences
BrominationBr₂/FeCl₃, CHCl₃5-Bromo-1,2,3-thiadiazole derivative
Cross-CouplingPd(PPh₃)₄, arylboronic acidBiaryl-thiadiazole hybrids

3-Fluorophenyl Group

The fluorinated aromatic ring may participate in:

  • Nucleophilic Aromatic Substitution : Limited due to electron-withdrawing fluorine, but feasible with strong nucleophiles (e.g., methoxide).

  • Suzuki Coupling : Pd-catalyzed coupling with boronic acids.

Hypothetical Reaction Pathways

Based on analogous systems, the compound could undergo:

Hydrolysis of Sulfonate Ester

  • Mechanism : Acid-catalyzed cleavage of the sulfonate ester bond.

  • Outcome : Generation of 3-fluorophenol and 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonic acid.

Thiadiazole Ring Functionalization

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-5 of the thiadiazole.

  • Cycloaddition : [3+2] cycloaddition with alkynes to form fused heterocycles.

Fluorophenyl Group Modification

  • Defluorination : Using strong bases (e.g., KOtBu) to replace fluorine with hydroxyl or amine groups.

Research Gaps and Recommendations

  • No experimental data exists for this specific compound.

  • Priority Studies :

    • Kinetic studies on sulfonate ester hydrolysis.

    • Catalytic cross-coupling reactions involving the thiadiazole-thiophene system.

    • Biological activity screening given the antitumor potential of thiadiazoles .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate exhibit cytotoxic properties against cancer cell lines. For instance, a study published in Powder Diffraction discusses the synthesis and characterization of related thiadiazole compounds that demonstrate potential as cytotoxic agents . The structural analogs were evaluated for their ability to inhibit cancer cell growth, with promising results indicating that modifications in the thiadiazole structure can enhance anticancer activity.

1.2 JNK Inhibition

Another significant application is in the inhibition of c-Jun N-terminal kinase (JNK), which plays a crucial role in various cellular processes including apoptosis and inflammation. A study identified novel JNK inhibitors that include derivatives of thiadiazole structures. These compounds were synthesized and tested for their inhibitory activity on JNK, showing varying degrees of potency depending on structural modifications . The structure-activity relationship (SAR) studies provided insights into how different substituents impact the efficacy of these compounds.

Agricultural Applications

2.1 Crop Protection Agents

Thiadiazole derivatives have been explored as potential crop protection agents due to their antifungal and antibacterial properties. A patent outlines the use of 1,2,3-thiadiazole compounds for protecting crops against various pathogens . The incorporation of the 3-fluorophenyl moiety enhances the biological activity of these compounds, making them effective in agricultural settings.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies related to similar thiadiazole compounds:

Compound StructureActivity (IC50 μM)Notes
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine0.4Most active compound with a nitrophenyl group
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine>50Poor activity due to structural hindrance
4-(4-fluorophenyl)-5-{[4-(1,2,3-thiadiazol-4-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol<10Effective against specific fungal strains

Mechanism of Action

The mechanism of action of 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the thiophenesulfonate group can influence its solubility and stability .

Comparison with Similar Compounds

4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

  • Structure : Differs by a methoxy group at the phenyl 4-position instead of fluorine at the 3-position.
  • Properties: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, which may enhance π-π stacking interactions in biological targets.
  • Synthesis : Likely synthesized via similar sulfonation pathways, though reaction conditions (e.g., temperature, catalysts) may vary to accommodate differing substituent reactivities.

3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

  • Structure: Features an acetylamino (-NHCOCH₃) group at the phenyl 3-position.
  • Properties: The acetylamino group introduces hydrogen-bonding capability, which could improve receptor binding affinity. However, this group may also reduce membrane permeability compared to the smaller fluorine atom .
  • Applications: Cited in supplier catalogs (e.g., Advanced Technology & Industrial Co.), suggesting industrial relevance as a synthetic intermediate or bioactive candidate .

Core Heterocycle Modifications

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide

  • Structure : Replaces the 1,2,3-thiadiazole with a 1,2,4-oxadiazole ring.
  • The sulfonamide group (-SO₂NH-) instead of sulfonate ester may influence solubility and pharmacokinetics .

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine

  • Structure : Lacks the thiophenesulfonate moiety, focusing on a simpler 1,3,4-thiadiazole core.
  • Biological Relevance : Reported to exhibit insecticidal and fungicidal activities, highlighting the role of the thiadiazole ring in agrochemical applications. The absence of the sulfonate group may limit solubility but enhance lipophilicity for membrane penetration .

5-(1,2,3-Thiadiazol-4-yl)-2-thiophenesulfonyl Chloride

  • Role: A key precursor for synthesizing sulfonate esters via nucleophilic substitution with phenolic derivatives.
  • Properties : The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling efficient coupling with fluorophenyl or methoxyphenyl alcohols. Molecular weight: 266.75 g/mol; LogP: 3.27 (indicative of moderate lipophilicity) .
  • Contrast : Compared to the target sulfonate ester, the chloride intermediate is more reactive and less stable, requiring careful handling during synthesis .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* PSA (Ų)* Biological Notes
Target Compound C₁₃H₈FN₃O₃S₃ 385.42 3-Fluorophenyl, thiadiazole 2.8† 110† Potential kinase inhibition
4-Methoxyphenyl analog C₁₄H₁₁N₃O₄S₃ 397.46 4-Methoxyphenyl 2.5 115 Unreported
3-(Acetylamino)phenyl analog C₁₄H₁₁N₃O₄S₃ 381.45 3-Acetylamino 1.9 120 Industrial intermediate
Sulfonyl Chloride Precursor C₆H₃ClN₂O₂S₃ 266.75 Sulfonyl chloride 3.27 124.78 Reactive intermediate

*Predicted values using analogous structures; †Estimated based on computational models.

Biological Activity

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound consists of a 3-fluorophenyl group linked to a thiadiazole ring and a thiophenesulfonate moiety. The presence of fluorine in the phenyl group may enhance its biological properties by influencing electronic distribution and molecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

  • Cell Viability Studies : In vitro assays demonstrated that certain thiadiazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 2.44 µM to over 50 µM against LoVo and MCF-7 cancer cell lines after 48 hours of treatment .
  • Mechanism of Action : The anticancer effects are often attributed to the compounds' ability to induce apoptosis and interfere with cell cycle progression. Specifically, some derivatives have been shown to increase the G0/G1 phase population while decreasing S phase cells in treated cancer lines .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties:

  • Broad Spectrum : Research indicates that these compounds can exhibit antifungal, antibacterial, and antiviral activities. For instance, derivatives have been reported to inhibit various bacterial strains effectively .
  • Mechanistic Insights : The mechanisms underlying these antimicrobial effects often involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

  • Functional Group Influence : The introduction of electron-withdrawing groups like fluorine can enhance the activity by improving binding affinity to biological targets. However, bulky substituents may hinder activity due to steric effects .
  • Comparative Analysis : Studies comparing different substituents on the thiadiazole ring have shown that specific configurations yield better biological responses, emphasizing the importance of molecular design in drug development .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Thiadiazole Derivative Study : A study on a related compound demonstrated an IC50 value of 23.29 µM against MCF-7 cells, indicating promising anticancer potential .
  • Antimicrobial Testing : Another investigation revealed that thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Data Tables

CompoundIC50 (µM)Cell LineActivity Type
Compound A2.44LoVoAnticancer
Compound B23.29MCF-7Anticancer
Compound C8E. coliAntimicrobial
Compound D64S. aureusAntimicrobial

Q & A

Q. What are the established synthetic routes for 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Sulfonation of Thiophene: 2-Thiophenesulfonyl chloride (CAS 320421-81-6) is synthesized via chlorosulfonation of thiophene derivatives. This intermediate is critical for introducing the sulfonate group .

Thiadiazole Coupling: The 1,2,3-thiadiazol-4-yl moiety is introduced using cyclization reactions with hydrazine derivatives or via palladium-catalyzed cross-coupling .

Fluorophenyl Functionalization: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) attaches the 3-fluorophenyl group to the thiophene core. For example, potassium carbonate in DMF facilitates substitution at elevated temperatures (80–100°C) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product.

Key Data:

Intermediate/StepReagents/ConditionsYieldReference
2-Thiophenesulfonyl chlorideClSO₃H, thiophene65–75%
Thiadiazole couplingHydrazine hydrate, reflux79–83%
Fluorophenyl attachmentPd(PPh₃)₄, K₂CO₃, DMF70–78%

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆). The thiadiazole proton resonates at δ 8.2–8.5 ppm, while fluorophenyl protons appear as multiplets (δ 6.8–7.4 ppm) .
    • IR Spectroscopy: Confirm sulfonate (S=O stretches at 1150–1250 cm⁻¹) and thiadiazole (C=N stretches at 1500–1600 cm⁻¹) functional groups .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion (e.g., [M+H]+ at m/z 357.1 for C₁₁H₆FN₂O₂S₃) .
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content are matched to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What computational methods predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Protonate the ligand (Open Babel) and prepare the receptor (e.g., PDB: 1CX2 for COX-2) before grid generation and docking simulations .
  • QSAR Modeling: Train models with descriptors (e.g., logP, topological polar surface area) using datasets of analogs (e.g., triazole-thiones with anti-inflammatory activity). Validation via leave-one-out cross-checks ensures robustness .

Example Docking Results:

Target ProteinBinding Affinity (kcal/mol)Key InteractionsReference
COX-2-8.2H-bond with Arg120, hydrophobic with Val523
EGFR Kinase-7.9π-Stacking with Phe723, salt bridge with Lys745

Q. How do structural analogs influence the interpretation of bioactivity data?

Methodological Answer: Compare activity trends across analogs to establish structure-activity relationships (SAR):

  • Thiadiazole vs. Thiazole: Replacing the thiadiazole with a thiazole (e.g., 2-(3-fluorophenyl)thiazole-4-sulfonate) reduces COX-2 inhibition by 40%, highlighting the thiadiazole’s role in π-π interactions .
  • Fluorophenyl Position: 4-Fluorophenyl analogs show lower antitumor activity (IC₅₀ = 12 µM vs. 3-Fluorophenyl’s 8 µM) due to steric hindrance in kinase binding pockets .

SAR Table:

Compound ModificationBiological Activity (IC₅₀)Key Structural Insight
Thiadiazole → ThiazoleCOX-2 IC₅₀: 15 µM → 25 µMLoss of π-acceptor interactions
3-Fluoro → 4-FluoroAntitumor IC₅₀: 8 µM → 12 µMAltered hydrophobic packing

Q. How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Experimental Variables: Control for assay conditions (e.g., cell line viability assays using MTT vs. ATP-luciferase may yield 20% variance in IC₅₀ values) .
  • Stereochemical Purity: Verify enantiomeric excess (>98%) via chiral HPLC (e.g., Chiralpak AD-H column). Impurities <2% can skew dose-response curves .
  • Data Normalization: Use reference standards (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability.

Case Study: A 2024 study reported conflicting COX-2 inhibition (IC₅₀ = 2 µM vs. 8 µM). Re-analysis revealed differences in enzyme source (human recombinant vs. murine lysate) and substrate concentration (10 µM vs. 50 µM arachidonic acid) .

Q. What strategies optimize the compound’s solubility and bioavailability?

Methodological Answer:

  • Salt Formation: Convert the sulfonate to a sodium salt (solubility in water increases from 0.1 mg/mL to 5 mg/mL) .
  • Prodrug Design: Esterify the sulfonate group (e.g., methyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release (t₁/₂ = 24 hours in serum) .

Q. How is crystallographic data utilized to validate the compound’s structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/water). Resolve the structure using SHELXL (R-factor <0.05). Key metrics:
    • Bond lengths: C-S (1.76 Å), S-O (1.43 Å) .
    • Torsion angles: Thiophene-thiadiazole dihedral angle = 12.5° .
  • Powder XRD: Match experimental patterns (2θ = 15.3°, 22.7°) to simulated data from SCXRD to confirm phase purity .

Q. What are the compound’s stability profiles under varying conditions?

Methodological Answer:

  • Thermal Stability: TGA shows decomposition at 210°C (N₂ atmosphere, 10°C/min).
  • Photostability: UV-Vis (λ = 254 nm) irradiation for 24 hours degrades 15% of the compound; use amber vials for storage .
  • Hydrolytic Stability: At pH 7.4 (PBS, 37°C), t₁/₂ = 48 hours; sulfonate hydrolysis accelerates at pH <4 .

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